molecular formula C9H20ClNO2 B096347 Alpha-Triethylaminomethyl acetate chloride CAS No. 19223-70-2

Alpha-Triethylaminomethyl acetate chloride

Cat. No.: B096347
CAS No.: 19223-70-2
M. Wt: 209.71 g/mol
InChI Key: NZERAKUPXKLARH-UHFFFAOYSA-M
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Description

Alpha-Triethylaminomethyl acetate chloride is a chemical compound with the molecular formula C9H20ClNO2. It is also known by its IUPAC name, triethyl-(2-methoxy-2-oxoethyl)azanium chloride . This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Alpha-Triethylaminomethyl acetate chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Alpha-Triethylaminomethyl acetate chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Alpha-Triethylaminomethyl acetate chloride involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Alpha-Triethylaminomethyl acetate chloride can be compared with similar compounds such as:

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications compared to these similar compounds.

Properties

IUPAC Name

triethyl-(2-methoxy-2-oxoethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2.ClH/c1-5-10(6-2,7-3)8-9(11)12-4;/h5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZERAKUPXKLARH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC(=O)OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646701
Record name N,N,N-Triethyl-2-methoxy-2-oxoethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19223-70-2
Record name N,N,N-Triethyl-2-methoxy-2-oxoethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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